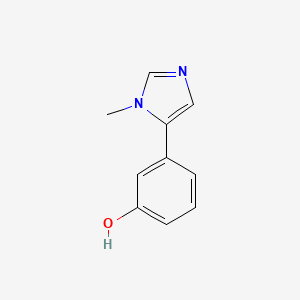

3-(1-Methyl-1H-imidazol-5-yl)phenol

Description

Significance of Imidazole (B134444) Scaffolds in Bioactive Compounds

The imidazole ring, a five-membered heterocycle containing two non-adjacent nitrogen atoms, is a cornerstone of medicinal chemistry. mdpi.com Its unique structural and electronic features make it a privileged scaffold in the design of therapeutic agents. ossila.com

The imidazole moiety is a recurring theme in nature's pharmacopeia. It is a fundamental component of the essential amino acid histidine, which plays a crucial role in the structure and function of many proteins and enzymes, including hemoglobin. quickcompany.inbldpharm.com Histidine can be decarboxylated to form histamine, a key signaling molecule in the immune response. bldpharm.com The imidazole ring is also found in other vital biomolecules such as biotin (B1667282) and nucleic acids. nih.govrsc.org

The prevalence of the imidazole scaffold in nature has inspired the development of a vast array of synthetic pharmaceuticals. Imidazole-containing drugs are used to treat a wide range of conditions, including fungal infections (e.g., ketoconazole), cancer (e.g., dacarbazine), and hypertension (e.g., losartan). ossila.com The versatility of the imidazole ring has led to its incorporation into compounds with antibacterial, anti-inflammatory, antiviral, and antiparasitic properties. ossila.comgoogle.com

The significance of the imidazole scaffold can be attributed to its distinct electronic properties. It is an aromatic ring, which confers stability, and it is also polar and ionizable, which can improve the pharmacokinetic properties of a drug candidate. nih.govgoogle.com The presence of two nitrogen atoms allows the imidazole ring to act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets like enzymes and receptors. google.com

Imidazole is amphoteric, meaning it can act as both a weak acid and a weak base. chemicalbook.com This property is crucial for its role in biological systems, where it can participate in catalytic processes and acid-base chemistry. chemscene.com The reactivity of the imidazole ring allows for a variety of chemical modifications, making it a versatile building block in drug discovery and development. google.com It can undergo both electrophilic and nucleophilic substitution reactions, enabling the synthesis of a diverse library of derivatives for biological screening. chemicalbook.comevitachem.com

Role of Phenolic Structures in Chemical Biology and Advanced Materials

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are another class of molecules with profound importance in chemical biology and materials science. Their biological activities are largely dependent on their chemical structure. mdpi.com

In the realm of chemical biology, phenolic structures are best known for their antioxidant properties. They can scavenge harmful free radicals and chelate metal ions, which is believed to contribute to their potential health benefits, including a reduced risk of chronic diseases. Phenolic compounds are also integral to plant defense mechanisms, acting as antimicrobial agents and physical barriers against pathogens.

The utility of phenolic compounds extends to advanced materials. They are used as natural preservatives in the food industry due to their antioxidant and antimicrobial properties. In the cosmetics industry, they are incorporated into skincare products for their anti-inflammatory and antioxidant effects. Furthermore, the reactivity of the phenolic hydroxyl group and the aromatic ring makes them valuable monomers and cross-linking agents in the synthesis of polymers and other advanced materials.

Contextualization of 3-(1-Methyl-1H-imidazol-5-yl)phenol within Contemporary Chemical Research

The strategic combination of distinct pharmacophores into a single molecule is a well-established approach in drug discovery to create hybrid compounds with potentially synergistic or novel biological activities. The conjugation of a phenol (B47542) and an imidazole moiety has emerged as a promising strategy in this regard.

Phenol-imidazole hybrid compounds are a class of molecules that have been synthesized and investigated for a variety of potential applications. Research has shown that the fusion of these two scaffolds can lead to compounds with interesting biological profiles. For instance, novel hydroxylated benzylideneamino imidazole derivatives have been synthesized and shown to possess significant radical scavenging activity, in some cases exceeding that of the reference antioxidant Trolox. The antioxidant and antifungal activities of phenolic imidazole derivatives have also been explored, with some compounds demonstrating dual functionality.

The interactions between phenol and imidazole moieties are also of fundamental interest in supramolecular chemistry, where they can influence the self-assembly of complex architectures through hydrogen bonding and other non-covalent interactions. evitachem.com The synthesis of various substituted phenol-imidazole compounds has been reported, with studies exploring their potential as antimicrobial, anticancer, and anti-inflammatory agents. google.comchemicalbook.com

The specific compound, this compound, is a member of the phenylimidazole class of molecules. Its investigation is rooted in the broader interest in phenol-imidazole hybrids for their potential applications in medicinal chemistry and materials science. The rationale for studying this particular isomer stems from the desire to understand the structure-activity relationships (SAR) within this class of compounds.

The precise positioning of the phenolic hydroxyl group and the substituents on the imidazole ring can have a profound impact on the molecule's biological activity and physical properties. In this compound, the hydroxyl group is at the meta-position of the phenyl ring relative to the imidazole substituent. The imidazole ring itself is N-methylated, which prevents tautomerization and provides a fixed point for molecular interactions.

Compound Names Table

| Compound Name |

| This compound |

| Imidazole |

| Phenol |

| Histidine |

| Histamine |

| Biotin |

| Ketoconazole |

| Dacarbazine |

| Losartan |

| Trolox |

Data Tables

Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O | |

| Molecular Weight | 174.20 g/mol | |

| CAS Number | 1780965-46-9 | |

| Class | Phenylimidazole | |

| Physical State | Solid | - |

| Solubility | Soluble in polar solvents | - |

Key Biological Activities of Imidazole and Phenol Scaffolds

| Scaffold | Key Biological Activities |

| Imidazole | Antifungal, Anticancer, Antibacterial, Anti-inflammatory, Antihypertensive, Antiparasitic |

| Phenol | Antioxidant, Antimicrobial, Anti-inflammatory |

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

3-(3-methylimidazol-4-yl)phenol |

InChI |

InChI=1S/C10H10N2O/c1-12-7-11-6-10(12)8-3-2-4-9(13)5-8/h2-7,13H,1H3 |

InChI Key |

ANQONSCCVOBLDY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC=C1C2=CC(=CC=C2)O |

Origin of Product |

United States |

Molecular Design and Structure Activity Relationship Sar Studies

Theoretical Frameworks for SAR Analysis of Imidazole-Phenol Compounds

The structure-activity relationship (SAR) of imidazole-phenol compounds is a cornerstone of their development as therapeutic agents. The imidazole (B134444) ring, a five-membered heterocycle with two nitrogen atoms, is a common feature in many biologically active molecules. researchgate.net Its electron-rich nature allows for a variety of interactions with biological targets such as enzymes and receptors. researchgate.netnih.gov

Key aspects of the SAR for this class of compounds include:

Hydrogen Bonding: The hydroxyl group of the phenol (B47542) and the nitrogen atoms of the imidazole ring can act as hydrogen bond donors and acceptors, respectively. These interactions are crucial for the binding of the molecule to its biological target. evitachem.com

Electronic Effects: The electronic properties of substituents on both the imidazole and phenol rings can influence the molecule's acidity, basicity, and reactivity, thereby affecting its biological activity. tci-thaijo.org

Pharmacophore modeling is a key computational tool used to identify the essential structural features required for biological activity. For imidazole-based compounds, a pharmacophoric examination can reveal whether the imidazole ring is acting as an aromatic or hydrophobic center, or as a hydrogen bond donor, depending on its substitution. researchgate.nettci-thaijo.org

Rational Design Principles for Analogue Synthesis of 3-(1-Methyl-1H-imidazol-5-yl)phenol Derivatives

The rational design of analogues of this compound is guided by the SAR principles discussed above. The goal is to systematically modify the structure of the parent compound to enhance its therapeutic properties while minimizing off-target effects. nih.gov

Some common strategies for analogue synthesis include:

Substitution on the Phenol Ring: Introducing various substituents (e.g., halogens, alkyl groups, nitro groups) on the phenol ring can modulate the compound's electronic properties, hydrophobicity, and steric profile. nih.gov For instance, the introduction of halo substituents has been shown to enhance the antifungal effects of some azole compounds. nih.gov

Modification of the Imidazole Ring: Altering the substituent at the N-1 position of the imidazole ring or introducing substituents at other positions can impact the molecule's binding affinity and selectivity.

Linker Modification: In cases where the imidazole and phenol rings are connected by a linker, modifying the length, flexibility, and chemical nature of the linker can optimize the spatial orientation of the two rings for optimal target interaction.

Computational methods, such as molecular docking, are often employed to predict how these structural modifications will affect the binding of the analogue to its target protein. researchgate.net This allows for the prioritization of synthetic efforts towards the most promising candidates.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.com For imidazole-phenol derivatives, QSAR models are invaluable for predicting the activity of novel analogues and for gaining a deeper understanding of the SAR. nih.govnih.gov

The development of a QSAR model typically involves the following steps:

Data Set Collection: A dataset of compounds with known biological activities (e.g., IC50 values) is compiled. youtube.com

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound in the dataset. These can include constitutional, topological, physicochemical, and electronic properties. nih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the molecular descriptors with the biological activity. youtube.comyoutube.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with a separate test set of compounds. youtube.com

A well-validated QSAR model can be used to screen virtual libraries of compounds and to guide the design of new derivatives with improved activity. nih.gov

Conformational Analysis and its Impact on Molecular Interactions

The three-dimensional conformation of a molecule plays a critical role in its ability to interact with its biological target. Conformational analysis of this compound and its analogues is therefore essential for understanding their SAR.

The relative orientation of the imidazole and phenol rings, as described by the dihedral angle between them, can significantly influence the molecule's binding affinity. nih.gov For example, in some 5-nitroimidazolyl derivatives, different conformations (syn vs. anti) around the bond linking the imidazole ring to the rest of the molecule have been observed, leading to different intramolecular interactions. researchgate.net

Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to determine the preferred conformations of these molecules and to study their conformational flexibility. This information can then be used in molecular docking studies to predict the most likely binding mode of the molecule to its target.

Stereochemical Considerations in Analogue Design

When a molecule contains one or more chiral centers, its different stereoisomers (enantiomers and diastereomers) can exhibit significantly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will often interact preferentially with one stereoisomer over the others.

Therefore, stereochemical considerations are of paramount importance in the design of analogues of this compound. If a chiral center is introduced into the molecule, it is crucial to:

Synthesize and test the individual stereoisomers separately to determine which one is responsible for the desired biological activity.

Develop stereoselective synthetic methods to produce the desired stereoisomer in high purity.

Ignoring stereochemistry can lead to the development of drugs with lower efficacy, higher toxicity, or a more complex pharmacological profile.

Computational and Theoretical Chemistry of 3 1 Methyl 1h Imidazol 5 Yl Phenol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations offer a detailed view of the electronic properties and reactivity of 3-(1-Methyl-1H-imidazol-5-yl)phenol.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the reactive sites within a molecule. By mapping the electrostatic potential onto the electron density surface, regions that are electron-rich (nucleophilic) and electron-poor (electrophilic) can be visualized. For imidazole (B134444) derivatives, MEP analysis helps in predicting where the molecule is likely to interact with other chemical species. tandfonline.com The nitrogen atoms of the imidazole ring and the oxygen of the phenolic hydroxyl group are typically identified as regions of negative potential, indicating their susceptibility to electrophilic attack and their ability to participate in hydrogen bonding. evitachem.com

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and electronic properties. libretexts.orgyoutube.comwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the potential for charge transfer. A smaller gap suggests that the molecule is more reactive and can be more easily excited. nih.gov For related imidazole-phenol compounds, FMO analysis has provided insights into their stability and charge transfer capabilities. tandfonline.com The distribution of the HOMO and LUMO across the molecular structure reveals the primary sites for electron donation and acceptance, respectively. youtube.com

| Computational Parameter | Significance for this compound |

| Optimized Geometry (DFT) | Predicts the most stable 3D arrangement of atoms, influencing physical and chemical properties. |

| HOMO-LUMO Gap (FMO) | Indicates chemical reactivity and electronic transition energy. A smaller gap suggests higher reactivity. |

| MEP Surface | Visualizes electron-rich and electron-poor regions, predicting sites for intermolecular interactions. |

Molecular Docking Simulations with Biological Receptors (Theoretical Target Prediction)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Molecular docking simulations are employed to predict how a ligand, such as this compound, might interact with the active site of a biological receptor, typically a protein. These simulations can identify key interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, studies on similar imidazole-containing compounds have shown that the imidazole nitrogen can act as a hydrogen bond acceptor, interacting with key amino acid residues in a protein's active site. nih.gov The phenolic hydroxyl group can also serve as both a hydrogen bond donor and acceptor, further stabilizing the ligand-protein complex. evitachem.com This detailed interaction profiling helps in understanding the potential mechanism of action at a molecular level.

Beyond just predicting the binding pose, molecular docking algorithms can also estimate the binding affinity, often expressed as a binding energy score. This score provides a computational prediction of the strength of the interaction between the ligand and the protein. A lower binding energy generally indicates a more stable and favorable interaction. For various imidazole derivatives, docking studies have been used to predict their binding affinities against a range of biological targets, including enzymes and receptors, thereby guiding the prioritization of compounds for further experimental testing. tandfonline.comnih.gov

| Docking Parameter | Insight Provided |

| Binding Pose | The predicted 3D orientation of the ligand within the receptor's active site. |

| Key Interactions | Identification of specific hydrogen bonds, hydrophobic contacts, and other non-covalent interactions. |

| Binding Affinity Score | A calculated estimate of the strength of the ligand-receptor interaction. |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic evolution of the system, offering insights into conformational changes, solvent effects, and the stability of molecular complexes. youtube.comyoutube.com For a molecule like this compound, MD simulations are invaluable for understanding its behavior in a solution, mimicking physiological conditions, and for assessing its interaction with biological macromolecules.

While specific molecular dynamics simulation studies on the conformational dynamics of this compound in solution are not extensively available in the public domain, the methodology for such an investigation is well-established. bioinformaticsreview.com A typical study would involve placing the molecule in a simulation box filled with a chosen solvent, often water, to mimic an aqueous physiological environment. youtube.com The simulation would then track the molecule's movements, revealing the accessible conformations and the energy barriers between them.

A simulation would likely reveal a dominant low-energy conformation, along with other less populated conformational states. The results could be presented as a Ramachandran-like plot, showing the distribution of the dihedral angle between the two rings over the simulation time. This provides a statistical understanding of the molecule's flexibility and the most probable shapes it adopts in solution.

The stability of a ligand-target complex is a critical factor in determining the potential efficacy of a drug candidate. MD simulations are a powerful tool for assessing this stability by observing the behavior of the ligand within the binding site of a protein over time. tandfonline.com Although no specific MD simulation studies on a complex involving this compound have been publicly reported, the general approach to such a study is well-documented.

In a typical workflow, the compound would first be docked into the binding site of a target protein using molecular docking software. nih.gov This provides a starting structure for the MD simulation. The resulting complex is then solvated and subjected to simulation for a duration of nanoseconds or longer. bioinformaticsreview.com Analysis of the simulation trajectory can reveal key information about the stability of the complex.

Key metrics for assessing stability include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand's atomic positions relative to its starting docked pose is monitored throughout the simulation. A stable RMSD value suggests that the ligand remains in its binding pocket in a consistent orientation.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein's amino acid residues is a strong indicator of binding stability.

Interaction Energy Calculations: The interaction energy between the ligand and the protein can be calculated throughout the simulation to provide a quantitative measure of the binding affinity.

These simulations can help to identify the key amino acid residues involved in binding and can provide insights into the dynamic nature of the ligand-protein interactions.

In Silico Prediction of Molecular Properties Relevant to Biological Interaction

In silico tools are widely used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, which are crucial for their success in clinical trials. ri.senih.govidaampublications.in These predictive models are based on the chemical structure of the molecule and can provide early warnings of potential liabilities. ri.se

One of the most common measures of lipophilicity is the logarithm of the octanol-water partition coefficient (logP). A related parameter, XLogP3-AA, is a computationally derived estimate. For the structurally similar compound 3-(5-methyl-1H-imidazol-4-yl)phenol, the predicted XLogP3-AA value is 1.8. nih.gov This suggests that this compound is likely to have a moderate degree of lipophilicity, which is often favorable for oral absorption.

The Topological Polar Surface Area (TPSA) is another important descriptor that correlates with a molecule's polarity and its ability to permeate cell membranes. The TPSA is calculated by summing the surface contributions of polar atoms. For 3-(5-methyl-1H-imidazol-4-yl)phenol, the computed TPSA is 48.9 Ų. nih.gov This value falls within a range that is generally associated with good oral bioavailability.

Table 1: Predicted Physicochemical Properties of a Structurally Similar Compound

| Property | Predicted Value | Reference |

| XLogP3-AA | 1.8 | nih.gov |

| Topological Polar Surface Area | 48.9 Ų | nih.gov |

| Molecular Weight | 174.20 g/mol | nih.gov |

| Hydrogen Bond Donors | 2 | nih.gov |

| Hydrogen Bond Acceptors | 2 | nih.gov |

Note: The data presented is for the structurally similar compound 3-(5-methyl-1H-imidazol-4-yl)phenol as a proxy, due to the lack of specific data for this compound.

Hydrogen bonds are critical non-covalent interactions that play a central role in molecular recognition, including ligand-protein binding. ed.gov The molecule this compound possesses both hydrogen bond donor (the phenolic hydroxyl group) and acceptor (the nitrogen atoms of the imidazole ring) functionalities. evitachem.com Computational methods, particularly Density Functional Theory (DFT), can be used to analyze the hydrogen bonding potential of this molecule. researchgate.net

A computational analysis would involve mapping the molecular electrostatic potential (MEP) onto the electron density surface of the molecule. This would reveal regions of negative potential (red) around the nitrogen atoms of the imidazole ring, indicating their hydrogen bond acceptor capacity, and a region of positive potential (blue) around the hydrogen of the phenolic hydroxyl group, highlighting its hydrogen bond donor strength.

Furthermore, quantum chemical calculations can be used to determine the energies of hydrogen bonds formed between this compound and water molecules or amino acid side chains. Studies on similar phenol-imidazole systems have shown the formation of strong intramolecular hydrogen bonds between the phenolic OH and the imidazole nitrogen, which can influence the molecule's conformation and reactivity. nih.gov The presence of a solvent molecule, such as water, can also mediate hydrogen bonding between the phenol (B47542) and imidazole moieties. nih.gov

Table 2: Potential Hydrogen Bond Interactions of this compound

| Interaction Type | Donor | Acceptor |

| Intramolecular | Phenolic OH | Imidazole Nitrogen |

| Intermolecular | Phenolic OH | Protein/Solvent Acceptor |

| Intermolecular | Protein/Solvent Donor | Imidazole Nitrogen |

Advanced Analytical Method Development for Research Applications

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatography is the cornerstone for isolating and quantifying "3-(1-Methyl-1H-imidazol-5-yl)phenol" from intricate biological and environmental samples. The development of robust chromatographic methods ensures the resolution of the analyte from endogenous interferences and potential isomers.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of phenolic and imidazole-containing compounds due to its versatility and efficiency. mdpi.comwiley.com A reverse-phase HPLC (RP-HPLC) method is typically developed for the separation and quantification of "this compound". The method development focuses on optimizing stationary phase, mobile phase composition, and detector settings to achieve optimal peak shape, resolution, and sensitivity. researchgate.netnih.gov

A common approach involves using a C18 stationary phase, which provides excellent retention for moderately polar compounds. The mobile phase often consists of a gradient mixture of an aqueous solution (containing a modifier like formic acid to improve peak shape and ionization efficiency for mass spectrometry) and an organic solvent such as acetonitrile (B52724) or methanol. wiley.com UV detection is suitable for quantification, leveraging the chromophoric nature of the phenolic and imidazole (B134444) rings.

Table 1: Example HPLC Method Parameters for "this compound" Analysis

| Parameter | Condition |

| Column | C18, 2.7 µm, 3.0 x 150 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 95% B over 15 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 5 µL |

| Detection | UV-Vis Diode Array Detector (DAD) at 275 nm |

| Retention Time (Expected) | ~8.5 minutes |

Gas Chromatography (GC) can be employed for the analysis of "this compound," although its inherent polarity and low volatility present challenges. epa.govchula.ac.th To overcome these limitations, derivatization is typically required to convert the polar hydroxyl and amine functionalities into more volatile and thermally stable groups. settek.comresearchgate.netnih.gov

A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which silylates the phenolic hydroxyl group. The resulting trimethylsilyl (TMS) ether is significantly more volatile and exhibits better chromatographic behavior. The analysis is performed on a non-polar or medium-polarity capillary column, such as a DB-5 or HP-5ms, coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. nih.gov

Table 2: Typical GC-MS Parameters for Derivatized "this compound"

| Parameter | Condition |

| Derivatization Agent | BSTFA with 1% TMCS |

| Reaction Conditions | 70 °C for 30 minutes |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.0 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Capillary Electrophoresis (CE) offers a high-efficiency alternative for the analysis of ionizable compounds like "this compound". nih.gov The separation in CE is based on the differential migration of charged species in an electric field. nih.gov Capillary Zone Electrophoresis (CZE) is the most common mode used for this type of analysis. scielo.br

The compound possesses a phenolic hydroxyl group (acidic) and an imidazole ring (basic), allowing for analysis in either positive or negative polarity modes depending on the pH of the background electrolyte (BGE). A low pH BGE would protonate the imidazole nitrogen, resulting in a cationic species suitable for analysis in normal polarity mode. The BGE often contains additives like cyclodextrins to enhance selectivity, especially for separating potential isomers. nih.gov

Table 3: Illustrative Capillary Zone Electrophoresis (CZE) Method

| Parameter | Condition |

| Capillary | Fused-silica, 50 µm i.d., 60 cm total length (50 cm effective) |

| Background Electrolyte (BGE) | 50 mM Phosphate buffer, pH 2.5 |

| Applied Voltage | +25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 seconds) |

| Detection | UV-Vis Diode Array Detector (DAD) at 214 nm |

Mass Spectrometry (MS) Techniques for Structural Elucidation and Quantification (Beyond basic identification)

Mass Spectrometry is an indispensable tool for the structural confirmation and sensitive quantification of "this compound" and its metabolites. Advanced MS techniques provide in-depth structural information and the ability to detect trace levels in complex samples. nih.govnih.gov

Tandem Mass Spectrometry (MS/MS) is used to generate characteristic fragmentation patterns that serve as a structural fingerprint for the compound. nih.gov In a typical experiment, the protonated molecule [M+H]⁺ is selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer.

The fragmentation of "this compound" is expected to involve several key pathways. The bond between the phenolic and imidazole rings is a likely point of cleavage. Fragmentation within the imidazole ring may occur through the loss of neutral molecules like hydrogen cyanide (HCN) or acetonitrile (CH₃CN). The phenol (B47542) ring can lose carbon monoxide (CO). researchgate.netyoutube.com Understanding these pathways is critical for building selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for highly specific quantification. nih.gov

Table 4: Predicted MS/MS Fragmentation of "this compound" ([C₁₀H₁₀N₂O+H]⁺, m/z 175.08)

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss | Structural Origin of Fragment |

| 175.08 | 147.08 | CO | Loss of carbon monoxide from the phenol ring |

| 175.08 | 134.07 | CH₃CN | Loss of acetonitrile from the imidazole moiety |

| 175.08 | 118.06 | C₃H₅N | Cleavage resulting in a fragment of the imidazole ring |

| 175.08 | 94.05 | C₄H₅N₂ | Cleavage yielding the protonated phenol fragment |

| 175.08 | 82.07 | C₆H₅O | Cleavage yielding the protonated methyl-imidazole fragment |

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), is a powerful technique for identifying metabolites in in vitro model systems, such as liver microsomes or hepatocytes. nih.govnih.gov HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions for both the parent compound and its metabolites. nih.gov This capability is crucial for proposing and confirming metabolic transformations. bioivt.compharmaron.com

In model systems, "this compound" is expected to undergo common Phase I and Phase II metabolic reactions. Phase I reactions may include hydroxylation on the phenolic or imidazole ring and N-oxidation. Phase II reactions would likely involve conjugation, such as glucuronidation or sulfation of the phenolic hydroxyl group. By comparing the HRMS data of control and incubated samples, novel metabolite masses can be detected and their elemental formulas assigned, providing strong evidence for specific biotransformations. nih.govmdpi.com

Table 5: Potential Metabolites of "this compound" in Model Systems and their Theoretical Exact Masses

| Proposed Metabolite | Biotransformation | Chemical Formula | Theoretical [M+H]⁺ (m/z) |

| Parent Compound | - | C₁₀H₁₀N₂O | 175.0866 |

| M1 | Hydroxylation | C₁₀H₁₀N₂O₂ | 191.0815 |

| M2 | N-Oxidation | C₁₀H₁₀N₂O₂ | 191.0815 |

| M3 | Glucuronide Conjugate | C₁₆H₁₈N₂O₇ | 351.1187 |

| M4 | Sulfate Conjugate | C₁₀H₁₀N₂O₄S | 255.0434 |

Spectroscopic Methods for Mechanistic Studies and Complex Characterization

Spectroscopic techniques are pivotal in understanding the behavior of this compound at a molecular level. These methods provide critical insights into its electronic structure, interactions with other molecules, and the influence of its immediate chemical environment.

UV-Visible Spectroscopy for Binding Interactions

UV-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the interactions between a ligand, such as this compound, and a target macromolecule, often a protein or nucleic acid. The principle lies in monitoring changes in the absorbance spectrum of the compound upon binding. These spectral shifts, known as bathochromic (red shift) or hypsochromic (blue shift), or changes in absorbance intensity (hyperchromism or hypochromism), provide evidence of complex formation. nih.govnih.gov

When this compound binds to a biological target, the local environment of its chromophores (the phenol and imidazole rings) is altered. This change in polarity and the formation of specific interactions like hydrogen bonds can affect the energy levels of its π-electrons, leading to a shift in the maximum absorption wavelength (λmax). researchgate.net By systematically titrating the target molecule into a solution of the compound and recording the UV-Vis spectra, one can determine the binding affinity (dissociation constant, Kd) and stoichiometry of the interaction.

Illustrative Research Findings: In a hypothetical study, the binding of this compound to a model protein, Human Serum Albumin (HSA), could be investigated. The intrinsic absorption of the compound at a specific λmax would be monitored as increasing concentrations of HSA are added. A bathochromic shift accompanied by hyperchromism would suggest the compound is binding to a hydrophobic pocket within the protein, shielding it from the polar aqueous solvent.

Table 1: Hypothetical UV-Vis Titration Data for this compound with HSA

| [HSA] (μM) | λmax (nm) | Absorbance at λmax |

|---|---|---|

| 0 | 275 | 0.500 |

| 10 | 278 | 0.525 |

| 20 | 280 | 0.550 |

| 30 | 281 | 0.570 |

| 40 | 282 | 0.585 |

Fluorescence Spectroscopy for Probing Molecular Environment

Fluorescence spectroscopy offers higher sensitivity than absorption spectroscopy for studying molecular interactions. The technique measures the emission of light from a molecule after it has absorbed light. The fluorescence intensity, emission wavelength, and lifetime of a fluorophore are highly sensitive to its local environment. nih.gov

While this compound may possess some intrinsic fluorescence, its utility can be enhanced by studying its interaction with fluorescent probes or its ability to quench the fluorescence of a target molecule, such as the intrinsic tryptophan fluorescence in a protein. nih.gov If the compound binds near a tryptophan residue, it can cause static or dynamic quenching of the protein's fluorescence. Analysis of this quenching using the Stern-Volmer equation allows for the calculation of binding constants and provides information about the binding mechanism.

Illustrative Research Findings: A research application could involve investigating the binding of this compound to a kinase enzyme. By monitoring the quenching of the enzyme's intrinsic tryptophan fluorescence upon titration with the compound, the binding parameters can be determined. A significant quenching effect would indicate that the compound binds in proximity to one or more tryptophan residues, providing clues about the location of the binding site.

Table 2: Illustrative Fluorescence Quenching Data of a Kinase by this compound

| [Compound] (μM) | Fluorescence Intensity (a.u.) | Quenching (F₀/F) |

|---|---|---|

| 0 | 980 | 1.00 |

| 5 | 850 | 1.15 |

| 10 | 745 | 1.32 |

| 20 | 590 | 1.66 |

| 40 | 410 | 2.39 |

Circular Dichroism (CD) for Chiral Recognition or Conformational Changes

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light to investigate the structure of chiral molecules. rsc.org It measures the difference in absorption of left- and right-handed circularly polarized light. While this compound is an achiral molecule, CD spectroscopy can be a powerful tool in two main scenarios:

Induced CD: When the achiral compound binds to a chiral macromolecule like a protein or DNA, it can adopt a constrained, chiral conformation, giving rise to an induced CD signal in the absorption region of the compound. researchgate.net

Conformational Changes: The binding of the compound can induce conformational changes in the secondary or tertiary structure of a protein. These changes can be monitored by observing the CD signals in the far-UV region (for secondary structure) or near-UV region (for tertiary structure). nih.gov

This technique is highly valuable for confirming binding and understanding the structural consequences of that binding event on the target macromolecule. utexas.edunih.gov

Illustrative Research Findings: To study the effect of this compound on the conformation of a target protein, CD spectra of the protein could be recorded in the absence and presence of the compound. A change in the CD signal at specific wavelengths, for example, a decrease in the signal at 222 nm, might indicate a loss of α-helical content in the protein upon binding of the compound.

Table 3: Hypothetical CD Spectroscopy Data for a Target Protein upon Binding

| Sample | Mean Residue Ellipticity at 222 nm [θ] (deg·cm²·dmol⁻¹) |

|---|---|

| Protein Alone | -12,500 |

| Protein + Compound (1:1) | -11,200 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful and versatile techniques for studying molecular structure, dynamics, and interactions at an atomic level. It provides detailed information about the atoms within a molecule and how they are connected and interact with their surroundings.

Ligand-Observed NMR for Target Binding

In ligand-observed NMR experiments, the NMR signals of the small molecule (the ligand) are monitored to detect binding to a much larger macromolecule (the target). semanticscholar.org These methods are particularly useful when the target is very large or available in limited quantities. Techniques like Saturation Transfer Difference (STD) NMR, Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), and relaxation-filtered experiments are commonly employed. uio.nonih.gov

STD NMR: This experiment identifies which protons of the ligand are in close contact with the target protein. Protons on the protein are selectively saturated, and this saturation is transferred via the nuclear Overhauser effect (NOE) to the bound ligand. The difference spectrum reveals only the signals of the ligand that has bound to the target, providing a "binding epitope" map.

WaterLOGSY: This technique uses the transfer of magnetization from bulk water to the ligand via the protein to detect binding. The sign of the ligand's NMR signals will be opposite for binding and non-binding compounds.

Illustrative Research Findings: An STD NMR experiment could be used to map the binding interface of this compound with a specific enzyme. By observing which proton signals from the compound appear in the STD difference spectrum, researchers can deduce the orientation of the compound in the binding pocket. For instance, strong STD signals for the methyl and imidazole protons but weaker signals for the phenol protons would suggest that the methyl-imidazole end of the molecule is more deeply buried in the protein's binding site.

Table 4: Illustrative STD NMR Results for this compound Binding

| Proton Group | Chemical Shift (ppm) | STD Amplification Factor (%) |

|---|---|---|

| Imidazole-H | 7.8 | 85 |

| Phenol-H (ortho) | 7.2 | 30 |

| Phenol-H (meta) | 6.9 | 25 |

Relaxation-Based NMR for Dynamics Studies

Relaxation-based NMR methods are sensitive to the motional properties of molecules. When a small ligand like this compound binds to a large protein, its effective molecular weight increases dramatically, causing its NMR signals to broaden due to faster transverse relaxation (a shorter T₂ relaxation time). nih.gov

T₂ Relaxation Filter: This experiment suppresses signals from molecules that are tumbling slowly (i.e., the bound ligand and the protein), allowing only the signals from the fast-tumbling, free ligand to be observed. By comparing spectra with and without the filter, binding can be confirmed.

Paramagnetic Relaxation Enhancement (PRE): If a paramagnetic center (like a spin label or a metal ion) is introduced at a specific site on the target protein, it can cause significant line broadening of NMR signals from nearby ligand protons. The magnitude of this broadening is distance-dependent, allowing for the determination of the ligand's position and orientation relative to the paramagnetic tag. nih.gov

These methods are crucial for not only confirming binding but also for gaining insights into the dynamics of the interaction, such as exchange rates between the free and bound states.

Illustrative Research Findings: A T₂-filtered NMR experiment could be used to screen this compound for binding against a target protein. The 1D ¹H NMR spectrum of the compound would be recorded in the presence of the protein, both with and without a T₂ filter. A significant reduction in the intensity of the compound's signals in the filtered spectrum compared to the reference spectrum would be a clear indication of binding.

Table 5: Hypothetical T₂ Relaxation Data for this compound

| Sample | Signal Intensity (Methyl Proton, a.u.) |

|---|---|

| Compound Alone (Reference Spectrum) | 1.00 |

| Compound Alone (T₂-Filtered) | 0.98 |

| Compound + Protein (Reference Spectrum) | 0.85 |

Potential Applications in Materials Science and Chemical Biology Non Biological/non Clinical

Use as a Building Block for Functional Polymers and Composites

The molecular architecture of 3-(1-Methyl-1H-imidazol-5-yl)phenol, with its reactive hydroxyl and imidazole (B134444) groups, positions it as a viable monomer for the synthesis of functional polymers. Phenolic compounds have a well-established history as precursors in polymer chemistry, notably in the production of phenolic resins. The hydroxyl group on the phenyl ring can participate in polymerization reactions, while the imidazole moiety can be retained as a functional pendant group along the polymer chain.

The incorporation of imidazole units into a polymer backbone can impart specific properties, such as thermal stability, ion conductivity, and catalytic activity. For instance, polymers containing imidazole groups are explored for applications in proton exchange membranes for fuel cells due to the proton-donating and -accepting nature of the imidazole ring. While direct polymerization of this compound is not extensively documented in public literature, its structure is analogous to other functional monomers used to create high-value polymers. uni.lu The participation of phenols in radical polymerization, for example with methyl methacrylate, has been studied, indicating a pathway for integrating such compounds into polymer chains. researchgate.net

Integration into Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct large, well-ordered structures from smaller molecular units. The structure of this compound is ideally suited for forming such assemblies. It possesses both a hydrogen bond donor (the phenolic -OH group) and hydrogen bond acceptors (the nitrogen atoms of the imidazole ring). evitachem.com

Research on structurally similar imidazole-phenol Schiff base compounds has shown that these molecules can form stable, dimeric supramolecular structures through complementary hydrogen bonds. In these assemblies, the phenolic hydroxyl group of one molecule interacts with an unsubsituted nitrogen of the imidazole ring of a neighboring molecule, resulting in the formation of a stable sixteen-membered hydrogen-bonded ring. This demonstrates the capacity of the imidazole-phenol motif to direct self-assembly into predictable, ordered arrangements. Such non-covalent assemblies are of interest in crystal engineering, molecular recognition, and the development of "smart" materials.

Applications as Fluorescent Probes or Sensors

Imidazole derivatives that incorporate a phenolic hydroxyl group are recognized for their fluorescent properties, which can be sensitive to the local chemical environment. This makes them promising candidates for the development of fluorescent probes and sensors. The fluorescence in these systems often arises from photophysical processes such as excited-state intramolecular proton transfer (ESIPT), which leads to a large separation between the absorption and emission wavelengths (Stokes shift). researchgate.net

The fluorescence of imidazole-based compounds can be modulated by various stimuli, including pH and the presence of metal ions.

pH Sensing: The imidazole ring contains both acidic and basic nitrogen atoms, making its protonation state, and consequently its electronic and photophysical properties, dependent on pH. Studies on other fluorescent imidazoles have demonstrated distinct absorption and emission profiles for the protonated, neutral, and deprotonated forms, allowing for ratiometric pH sensing. nih.gov

Metal Ion Detection: The imidazole and phenol (B47542) groups can act as a chelating unit for metal ions. Upon binding a metal ion, the electronic structure of the molecule is altered, which can lead to a significant change in its fluorescence intensity (chelation-enhanced fluorescence or quenching). For example, a phenanthrene[9,10-d]imidazole-phenol-based probe has been developed for the "turn-on" detection of copper ions (Cu²⁺). rsc.org Similarly, other imidazole-phenol chemosensors have shown high selectivity for iron (Fe³⁺) detection through fluorescence quenching. researchgate.net

These examples strongly suggest that this compound could be developed into a selective fluorescent sensor for specific metal ions or for monitoring pH changes in non-biological systems.

Development of Research Tools for Biological Systems (e.g., affinity ligands, chemical probes)

In chemical biology, small molecules are essential tools for probing and understanding complex biological systems. The structural features of this compound make it a suitable scaffold for creating such research tools. chemscene.com

As an affinity ligand , the compound's ability to chelate metal ions could be exploited. For instance, it could be immobilized on a solid support to create an affinity chromatography matrix for the purification of metal-binding proteins or other biomolecules. The imidazole moiety is a well-known metal-coordinating group, famously represented in the amino acid histidine.

As a chemical probe , it could be further functionalized to target specific sites within a biological system. Its intrinsic fluorescence, or fluorescence that can be "turned on" by a specific event, is a key attribute for a probe. By attaching targeting groups or reactive moieties, derivatives of this compound could be designed to report on specific enzymatic activities or the presence of certain analytes in a biological sample. The synthesis of π-extended 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives has shown that the fluorescence response can be tuned by modifying the functional groups on the core structure, opening a path for developing probes with diverse functions. nih.gov

Corrosion Inhibition Applications (Theoretical/Materials Science)

The deterioration of metals due to corrosion is a significant industrial problem, and the use of organic inhibitors is a primary method of prevention. Imidazole and phenol derivatives are well-established classes of corrosion inhibitors. researchgate.net The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. researchgate.netjmaterenvironsci.com

The potential of this compound as a corrosion inhibitor can be inferred from its molecular structure. The mechanism of inhibition would likely involve:

Adsorption: The molecule can adsorb onto a metal surface (e.g., steel in an acidic medium) through the interaction of the π-electrons of the phenyl ring and the non-bonding electron pairs of the nitrogen and oxygen atoms with the vacant d-orbitals of the metal atoms. jmaterenvironsci.com

Film Formation: This adsorption creates a protective film that blocks the active sites for corrosion, thereby reducing both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions.

Numerous studies on related compounds support this theoretical application. Azole derivatives, including various imidazoles, are known to be effective corrosion inhibitors for steel and copper in acidic media. jmaterenvironsci.com A review of corrosion inhibition by phenols highlights that the presence of -OH and -NH₂ groups on an aromatic ring retards corrosion. researchgate.net The table below summarizes the performance of several related imidazole and phenol derivatives as corrosion inhibitors.

| Inhibitor Compound | Metal | Medium | Max Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| 5-(3-methylphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol | Mild Steel | 1 M HCl | 88.6 | icrc.ac.ir |

| 3-Methyl-5-Phenylisoxazole | Mild Steel | 2 M HCl | 72.0 | jmaterenvironsci.com |

| 2,4-di-tert-butyl-6-(1h-phenantro[9,10-d]imidazol-2-yl) phenol (PIP) | Mild Steel | H₂SO₄ | Not specified, but effective | researchgate.net |

Given these findings, it is highly probable that this compound would exhibit significant corrosion inhibition properties, making it a valuable candidate for materials protection applications.

Future Research Directions and Unaddressed Challenges

Exploration of Novel and Sustainable Synthetic Pathways

The current synthesis of 3-(1-Methyl-1H-imidazol-5-yl)phenol and related phenylimidazoles often relies on conventional methods that may involve harsh conditions. A typical route includes the reaction of a substituted imidazole (B134444) with a phenolic compound, such as 3-bromophenol, in the presence of a base like potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF), often requiring elevated temperatures around 120 °C evitachem.com. While effective, these methods present challenges related to solvent toxicity, energy consumption, and atom economy.

Future research must prioritize the development of novel and sustainable synthetic strategies. A significant area of exploration is the adoption of "green chemistry" principles. For instance, research has demonstrated the successful synthesis of unsubstituted imidazoles using a lipase (B570770) enzyme in water at ambient temperatures nih.gov. Applying similar biocatalytic or enzymatic approaches to the synthesis of this compound could drastically reduce the environmental footprint by eliminating harsh organic solvents and high energy inputs nih.gov. Another promising direction is the refinement of multi-component reactions, such as the van Leusen imidazole synthesis, which can construct the imidazole core in a convergent manner mdpi.com. Investigating these reactions under greener conditions, for example, using water as a solvent or employing microwave-assisted synthesis, could lead to more efficient, cost-effective, and environmentally benign production methods mdpi.comnih.gov.

Identification of Additional Undiscovered Biological Targets

The structural combination of a phenol (B47542) and an imidazole ring in this compound suggests a rich potential for biological activity evitachem.com. Imidazole-containing compounds are renowned for an extensive spectrum of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer activities mdpi.comnih.gov. Similarly, phenolic compounds are well-established for their antioxidant and antimicrobial properties evitachem.comnih.gov. Preliminary studies indicate that this compound may possess antimicrobial and antioxidant capabilities, likely stemming from the synergistic effects of its two core functional groups evitachem.com.

However, the full biological activity profile of this specific molecule remains largely uncharted territory. A crucial future direction is the systematic and high-throughput screening of this compound against a diverse array of biological targets. This includes a wide range of bacterial and fungal strains, various cancer cell lines, and key enzymes involved in disease pathways mdpi.comresearchgate.net. Identifying novel molecular targets could unveil new therapeutic applications for diseases where imidazole and phenol derivatives have already shown promise. Furthermore, creating and testing a library of derivatives, perhaps by modifying substituents on either the phenol or imidazole ring, could lead to compounds with enhanced potency and selectivity for specific biological targets.

Development of Advanced Computational Models and Machine Learning Approaches

The integration of computational modeling and machine learning (ML) is revolutionizing drug discovery and materials science by enabling rapid prediction of molecular properties and activities, thereby reducing the time and cost of experimental work nih.gov. For this compound, these in silico approaches represent a significant and largely untapped opportunity.

Future research should focus on developing specialized computational models to predict the behavior of this molecule. Quantum mechanical methods, such as Density Functional Theory (DFT), which have been used to investigate the nonlinear optical properties of similar imidazole-phenols, can be employed to understand its electronic structure, reactivity, and interaction with biological macromolecules researchgate.net. Furthermore, the application of automated machine learning (AutoML) presents a powerful tool for predicting crucial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties nih.gov. By training ML algorithms on datasets of related compounds, it is possible to build predictive models for properties like human liver microsomal stability, guiding the design of derivatives with more favorable pharmacokinetic profiles nih.gov. ML can also be used to extract key structural features that govern specific photo-induced phenomena or biological activities, even from relatively small datasets, providing valuable insights for designing new molecules with desired functions chemrxiv.org.

Applications in Emerging Fields of Chemical Research and Engineering

While initial research points to applications in medicinal chemistry and as a building block for polymers, the unique structure of this compound opens doors to several other emerging fields evitachem.com. The combination of an electron-rich imidazole ring and a reactive phenol group makes it a candidate for applications beyond its current scope.

One promising area is in the field of advanced materials. Research on structurally related compounds has revealed interesting nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics researchgate.net. A thorough investigation into the NLO characteristics of this compound and its derivatives could lead to the development of new materials for optical devices researchgate.net. Another emerging application is in sensor technology. Imidazole derivatives have been designed as fluorescent molecular sensors capable of detecting anions through interactions with the imidazolium (B1220033) group chemrxiv.org. The phenolic hydroxyl group in this compound could provide an additional site for interaction or a signaling mechanism, potentially leading to the development of novel chemosensors for environmental or biological monitoring. Finally, the reactive sites on the molecule could be exploited in catalysis or for the synthesis of complex, functionalized heterocyclic systems evitachem.com.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.